molecular formula C11H14N2O B141306 1-Butylbenzimidazol-4-ol CAS No. 157587-56-9

1-Butylbenzimidazol-4-ol

Cat. No. B141306
M. Wt: 190.24 g/mol
InChI Key: ZJMUBINEQIUUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butylbenzimidazol-4-ol is a chemical compound that is widely used in scientific research for its unique properties. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. The compound has been synthesized using various methods and has been found to have significant applications in scientific research.

Scientific Research Applications

1-Butylbenzimidazol-4-ol has been found to have significant applications in scientific research. It has been used as a ligand in the synthesis of various metal complexes for catalytic reactions. The compound has also been used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it has been used as a precursor for the synthesis of various bioactive compounds.

Mechanism Of Action

The mechanism of action of 1-Butylbenzimidazol-4-ol involves its ability to bind to metal ions. The compound contains a nitrogen and an oxygen atom in its structure, which allows it to coordinate with metal ions through the lone pair of electrons on the nitrogen atom. This coordination leads to the formation of metal complexes, which can then participate in various catalytic reactions.

Biochemical And Physiological Effects

1-Butylbenzimidazol-4-ol has not been extensively studied for its biochemical and physiological effects. However, it has been found to have low toxicity and is generally considered safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Butylbenzimidazol-4-ol in laboratory experiments is its ability to coordinate with metal ions. This property allows it to be used as a ligand in the synthesis of various metal complexes for catalytic reactions. Additionally, its fluorescent properties make it a useful tool for the detection of metal ions in biological systems. However, one of the limitations of using 1-Butylbenzimidazol-4-ol is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of 1-Butylbenzimidazol-4-ol in scientific research. One potential direction is the synthesis of new metal complexes for use in catalytic reactions. Another potential direction is the development of new fluorescent probes for the detection of metal ions in biological systems. Additionally, the compound could be used as a precursor for the synthesis of new bioactive compounds. Further research is needed to fully explore the potential applications of 1-Butylbenzimidazol-4-ol in scientific research.

Synthesis Methods

The synthesis of 1-Butylbenzimidazol-4-ol can be achieved using various methods. One of the most commonly used methods involves the reaction of 4-nitrophenol with butylamine in the presence of a catalyst such as palladium on carbon. The reaction yields 1-Butylbenzimidazol-4-ol along with water and nitrogen gas. Another method involves the reaction of 4-hydroxybenzaldehyde with butylamine in the presence of a base such as sodium hydroxide. The reaction yields 1-Butylbenzimidazol-4-ol along with water and sodium chloride.

properties

CAS RN

157587-56-9

Product Name

1-Butylbenzimidazol-4-ol

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-butylbenzimidazol-4-ol

InChI

InChI=1S/C11H14N2O/c1-2-3-7-13-8-12-11-9(13)5-4-6-10(11)14/h4-6,8,14H,2-3,7H2,1H3

InChI Key

ZJMUBINEQIUUPL-UHFFFAOYSA-N

SMILES

CCCCN1C=NC2=C1C=CC=C2O

Canonical SMILES

CCCCN1C=NC2=C1C=CC=C2O

synonyms

1H-Benzimidazol-4-ol,1-butyl-(9CI)

Origin of Product

United States

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